molecular formula C9H12O B124563 (2-Methoxyethyl)benzene CAS No. 3558-60-9

(2-Methoxyethyl)benzene

Cat. No. B124563
Key on ui cas rn: 3558-60-9
M. Wt: 136.19 g/mol
InChI Key: CQLYXIUHVFRXLT-UHFFFAOYSA-N
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Patent
US05932075

Procedure details

A mixture of (2-bromoethyl)benzene (2.0 g) and methanol (60 mL) in a PEEK vessel equipped with a magnetic stirrer bar was placed into the reactor, and the cover sealed. The mixture was stirred and heated to 149° C. (1.08 MPa) within 10 min and held at this temperature for 2 hours. Samples were withdrawn periodically and analysed. The mixture was then cooled. After 1 hour the conversion to (2-methoxyethyl)benzene was 50% increasing to 80% after 2 hours. GC/MS: m/z (rel.int. %) 136(M +, 13), 104(8), 91(28), 77(6), 65(11), 63(4), 51(9), 50(4), 45(100). 1H NMR, (CDCl3 ; 200 MHz): δ7.23, m, 5H, Ar; 3.6, t, 2H, --CH2 --O--CH3 ; 3.4, s, 3H, --O --CH3 ; 2.9, t, 2H, Ar--CH2 --.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:10][OH:11]>>[CH3:10][O:11][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
149 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer bar
CUSTOM
Type
CUSTOM
Details
the cover sealed
CUSTOM
Type
CUSTOM
Details
Samples were withdrawn periodically
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
WAIT
Type
WAIT
Details
After 1 hour the conversion to (2-methoxyethyl)benzene was
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
50% increasing to 80% after 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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